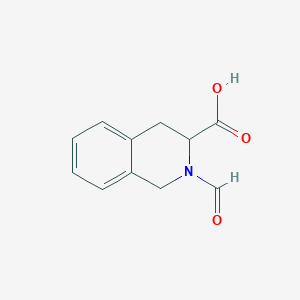

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chemical compound with the CAS Number: 61047-23-2 . It has a molecular weight of 205.21 and is a solid at room temperature . The compound is a constrained analog of phenylalanine (Phe) and forms an integral part of various biologically active compounds .

Synthesis Analysis

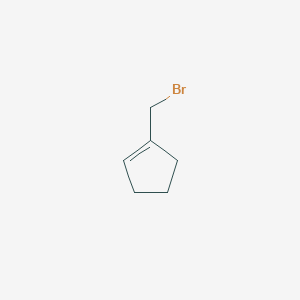

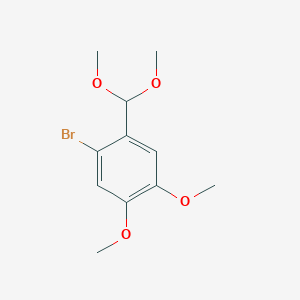

The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been achieved through various methods such as the Pictet–Spengler and Bischler–Nepieralski reactions, enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction .Molecular Structure Analysis

The molecular structure of 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is represented by the linear formula: C11 H11 N O3 . The compound has a constrained Phe analogue which can fold into a beta-bend and a helical structure .Chemical Reactions Analysis

The compound has been used in the synthesis of various peptide-based drugs . It has also been used in the synthesis of inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 205.21 and is represented by the linear formula: C11 H11 N O3 .Scientific Research Applications

Synthesis and Derivatives

Efficient Synthesis Routes : Kotha and Banerjee (2007) developed an efficient route for synthesizing novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. This method utilizes a combination of [2+2+2]- and [4+2]-cycloaddition reactions, showcasing a synergistic approach to obtain desired targets (S. Kotha & Shaibal Banerjee, 2007).

Biological Significance and Synthetic Approaches : Kotha, Deepak Deodhar, and P. Khedkar (2014) detailed the biological importance of the Tic core, present in several peptide-based drugs and biologically active compounds. Their work provides insights into various synthetic methods for Tic derivatives, including traditional and recent approaches like enyne metathesis and Diels-Alder reactions (S. Kotha, Deepak Deodhar, & P. Khedkar, 2014).

Functionalization Techniques : Ji-Min Yan et al. (2016) established a new protocol for orthogonal sp3 C1–H and N–H bond functionalization of 1,2,3,4-tetrahydroisoquinolines via the Ugi four-component reaction. This method provides a diverse library of structurally diverse 1,2,3,4-tetrahydroisoquinolines, contributing significantly to the field (Ji-Min Yan, Qi-Fan Bai, Chang Xu, & Gaofeng Feng, 2016).

Advanced Chemical Applications

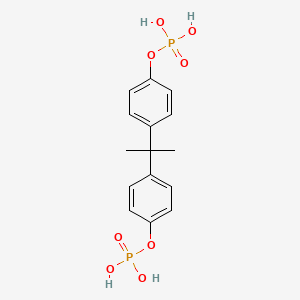

Synthesis of Higher Analogs and Phosphonic Acids : José Luis Viveros-Ceballos et al. (2021) developed strategies for synthesizing racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP), highlighting the versatility of the Tic structure for further research applications (José Luis Viveros-Ceballos, Lizeth A Matías-Valdez, Francisco J. Sayago, C. Cativiela, & M. Ordóñez, 2021).

Anticonvulsant Properties : R. Gitto et al. (2004) investigated the anticonvulsant properties of substituted 1,2,3,4-tetrahydroisoquinolinone-4-carboxylic acids, aiming to obtain new anticonvulsants acting as negative modulators of the AMPA-type glutamate receptor. Their work contributes to understanding the potential therapeutic applications of these compounds (R. Gitto, M. Barreca, Eleonora Francica, et al., 2004).

Triple-Action Lead Compounds : Kazuya Otake et al. (2012) synthesized 2-acyl-tetrahydroisoquinoline-3-carboxylic acid derivatives, demonstrating triple-action capabilities as peroxisome proliferator-activated receptor α/γ agonists and protein-tyrosine phosphatase 1B inhibitory activities. Their research suggests the potential for developing anti-diabetic drugs with multifaceted mechanisms of action (Kazuya Otake, Satoru Azukizawa, Kenji Takahashi, et al., 2012).

Safety And Hazards

properties

IUPAC Name |

2-formyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-7-12-6-9-4-2-1-3-8(9)5-10(12)11(14)15/h1-4,7,10H,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRNGQVWZRPUJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489132 |

Source

|

| Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

CAS RN |

61047-23-2 |

Source

|

| Record name | 2-Formyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)

![3-(Bromomethyl)isoxazolo[5,4-b]pyridine](/img/structure/B1337542.png)

![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)

![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)